molecular formula C11H12ClNO3 B068752 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide CAS No. 175135-98-5

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide

Cat. No. B068752
CAS RN: 175135-98-5
M. Wt: 241.67 g/mol
InChI Key: CTMBNQYIRZBVQD-GQCTYLIASA-N
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Description

Synthesis Analysis

While the specific compound "3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide" does not have direct research articles detailing its synthesis, similar compounds have been synthesized and studied, providing insight into potential methods and analyses. For instance, compounds with dimethoxyphenyl acrylamide structures have been prepared via various synthetic routes, involving reactions like the Friedel-Crafts alkylation or nucleophilic substitution, followed by carbanion reactions, highlighting the versatility and complexity of synthesizing such compounds (Wen, 2006).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives has been a subject of detailed investigation, often employing techniques like X-ray crystallography and spectroscopy. For example, acrylamide derivatives with dimethoxyphenyl groups have been characterized to determine their crystal structures, showcasing the influence of molecular geometry on their physical and chemical properties (Shinkre et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of "3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide" could be inferred from related studies on acrylamide derivatives. These compounds participate in a variety of chemical reactions, including polymerization and interaction with other organic molecules, influenced by their functional groups (Angrish & Chauhan, 2004).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. Studies on similar acrylamide derivatives have provided insights into their crystalline structures, melting ranges, and solubility profiles, which are essential for applications in material science and chemistry (Chenna et al., 2008).

properties

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H2,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMBNQYIRZBVQD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide

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